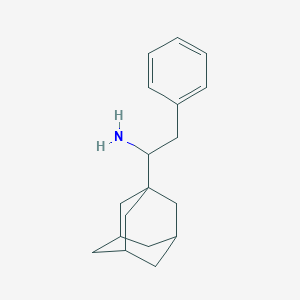
1-(Adamantan-1-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-2-phenylethanamine is a compound that combines the unique structural features of adamantane and phenylethanamine. Adamantane, a highly symmetrical polycyclic hydrocarbon, is known for its rigidity and stability, while phenylethanamine is a simple organic compound with a phenyl group attached to an ethylamine chain. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-2-phenylethanamine typically involves the reaction of adamantane derivatives with phenylethanamine. One common method includes the alkylation of phenylethanamine with an adamantane derivative under basic conditions. Industrial production methods often involve the use of catalysts to improve yield and selectivity. For example, the reaction of adamantanecarboxylic acid with enamides can produce N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .
Chemical Reactions Analysis
1-(Adamantan-1-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
1-(Adamantan-1-yl)-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe for understanding biological pathways.
Medicine: Due to its structural similarity to certain neurotransmitters, it is investigated for potential therapeutic applications, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the phenylethanamine part interacts with receptors or enzymes. For example, it can inhibit heme oxygenase 1, affecting various cellular pathways .
Comparison with Similar Compounds
1-(Adamantan-1-yl)-2-phenylethanamine can be compared with other adamantane derivatives and phenylethanamine analogs:
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantylacetic acid share the adamantane core but differ in their functional groups, leading to different chemical reactivity and biological activity.
Phenylethanamine Analogs: Compounds such as amphetamine and phenylephrine have similar phenylethanamine structures but lack the adamantane moiety, resulting in different pharmacological profiles.
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-phenylethanamine |
InChI |
InChI=1S/C18H25N/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-17H,6-12,19H2 |
InChI Key |
DKEUCALWXMZEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


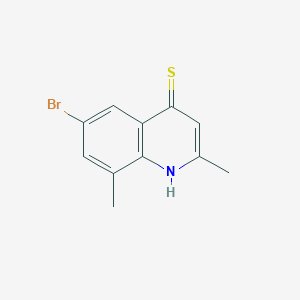
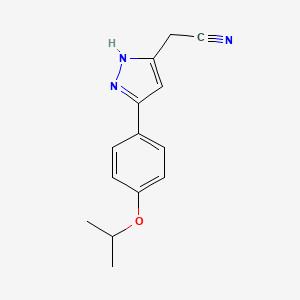
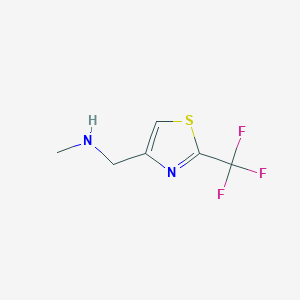
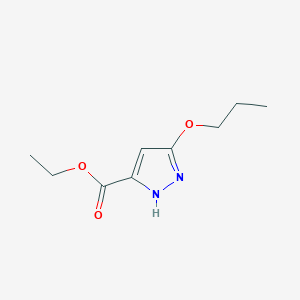




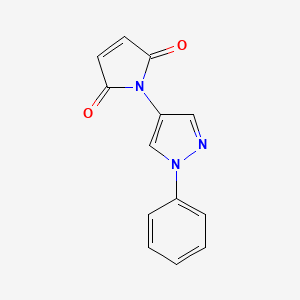
![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)

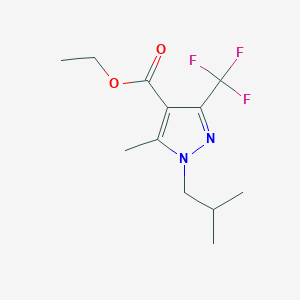
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
